molecular formula C8H13N3O B1417211 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine CAS No. 1173323-92-6

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No. B1417211
M. Wt: 167.21 g/mol
InChI Key: SMSZXJUIBZVLLN-JXMROGBWSA-N
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Description

The compound “N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine” is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . The 3,5-dimethyl-1H-pyrazol-1-yl group indicates that the pyrazole ring has two methyl groups at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized via condensation of hydrazine with 1,3-diketones . The presence of the propan-2-ylidene group suggests that a propene derivative might be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring with two methyl groups at the 3rd and 5th positions, and a propan-2-ylidene group attached to the nitrogen of the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The specific reactions that this compound would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the hydroxylamine group. Pyrazoles are generally stable and have moderate polarity .

Scientific Research Applications

Heterocyclic Compounds and CNS Agents

Heterocyclic tricycles, specifically 4-aminoalkylindeno[1,2-c]pyrazoles, were synthesized and evaluated as potential central nervous system (CNS) agents. Initial tests involving spontaneous and forced motor activity in mice identified compounds, particularly 2-Ethyl-3-methyl-4-(1-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c]pyrazole, which exhibited significant biological activity (Lemke, Cramer, & Shanmugam, 1978).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity profile. 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide was especially notable for reducing immobility time significantly in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Cytoprotective Antiulcer Activity

(1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines were synthesized and evaluated for cytoprotective antiulcer activity. Notably, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine showed potent inhibition against HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1996).

Xanthine Oxidoreductase Inhibition

Y-700, a synthesized compound, was identified as a potent inhibitor of xanthine oxidoreductase (XOR), showing significant inhibition in kinetic studies. It bound tightly to both the active and inactive forms of the enzyme and effectively lowered plasma urate levels in rats. Y-700 was mainly cleared via the liver, indicating its potential for treating hyperuricemia and other XOR-related diseases (Fukunari, Okamoto, Nishino, Eger, Pai, Kamezawa, Yamada, & Kato, 2004).

properties

IUPAC Name

(NE)-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZXJUIBZVLLN-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C/C(=N/O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
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N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
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N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
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N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
Reactant of Route 5
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
Reactant of Route 6
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine

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